

physical properties of 2-Bromo-5-chlorophenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Bromo-5-chlorophenol
Cat. No.:	B087913

[Get Quote](#)

An In-depth Technical Guide on the Physical Properties of **2-Bromo-5-chlorophenol**

This technical guide provides a comprehensive overview of the core physical properties of **2-Bromo-5-chlorophenol**, tailored for researchers, scientists, and professionals in drug development. The document details key physical constants, presents experimental protocols for their determination, and includes visualizations for experimental workflows.

Core Physical and Chemical Properties

2-Bromo-5-chlorophenol is a halogenated aromatic compound with the chemical formula C_6H_4BrClO .^[1] It serves as a versatile intermediate in the synthesis of pharmaceuticals and other bioactive molecules.^{[1][2]} Its physical characteristics are crucial for its handling, reaction setup, and purification.

Data Presentation: Physical Properties of **2-Bromo-5-chlorophenol**

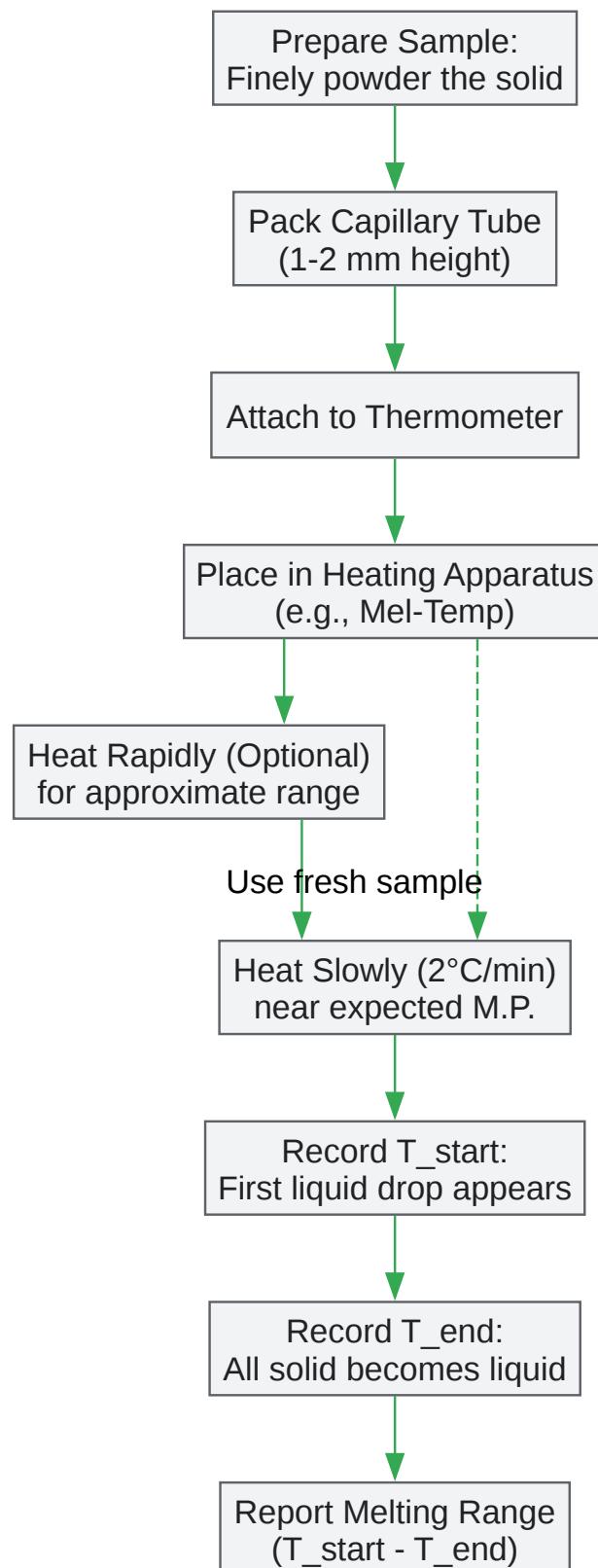
The quantitative physical data for **2-Bromo-5-chlorophenol** are summarized in the table below. It is important to note that some values are predicted and experimental values for properties like melting and boiling points can vary based on the purity of the sample.^[1]

Property	Value	Source(s)
Molecular Formula	C ₆ H ₄ BrClO	[1] [3]
Molecular Weight	207.45 g/mol	[1] [3]
Appearance	Off-white to light brown crystalline solid	[1] [4]
Melting Point	62-67 °C	[1] [4]
Boiling Point	222.2 ± 20.0 °C (Predicted) at 760 mmHg	[2] [5]
Note: Some sources suggest it decomposes before boiling.		[1]
Density	1.788 - 1.8 g/cm ³ (Predicted)	[2] [5]
pKa	7.47 ± 0.10 (Predicted)	[2]
Flash Point	88.16 °C	[2]
Vapor Pressure	0.069 mmHg at 25°C	[2]
Refractive Index	1.619	[2]
Solubility	Limited solubility in water; moderately soluble in organic solvents such as ethanol, chloroform, and acetone.	[1]

Spectral Data

While specific, experimentally verified spectral data (¹H NMR, ¹³C NMR, IR, MS) for **2-Bromo-5-chlorophenol** were not found in the provided search results, data for its isomers, such as 2-Bromo-4-chlorophenol and 4-Bromo-2-chlorophenol, are available and can be used as a reference for spectral interpretation.[\[6\]](#)[\[7\]](#)[\[8\]](#) Researchers can find spectral information for a vast number of compounds in databases like PubChem, which aggregates data from sources including SpectraBase and the NIST/EPA/NIH Mass Spectral Library.[\[9\]](#)

Experimental Protocols


The following sections detail the standard laboratory procedures for determining the key physical properties of an organic solid like **2-Bromo-5-chlorophenol**.

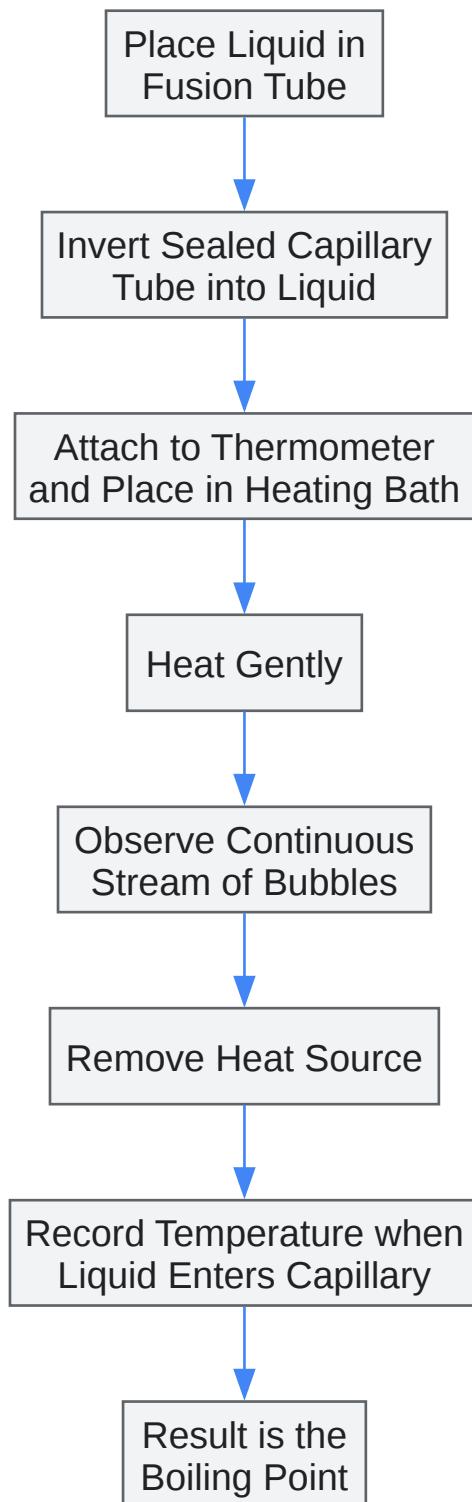
Melting Point Determination

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, while impurities tend to lower and broaden the melting range.[\[10\]](#) The capillary method is a standard technique for this determination.

Methodology:

- Sample Preparation: A small amount of finely powdered, dry **2-Bromo-5-chlorophenol** is packed into a capillary tube (sealed at one end) to a height of 1-2 mm.[\[11\]](#)[\[12\]](#)
- Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[\[11\]](#) This assembly is then placed in a heating apparatus, such as a Thiele tube filled with mineral oil or an automated Mel-Temp device.
- Heating: The apparatus is heated gradually. An initial rapid heating can be done to find an approximate melting point. For an accurate measurement, a second trial should be conducted, with the temperature rising slowly (approximately 2°C per minute) as it approaches the expected melting point.
- Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is the end of the range.[\[13\]](#)

[Click to download full resolution via product page](#)


Workflow for Melting Point Determination.

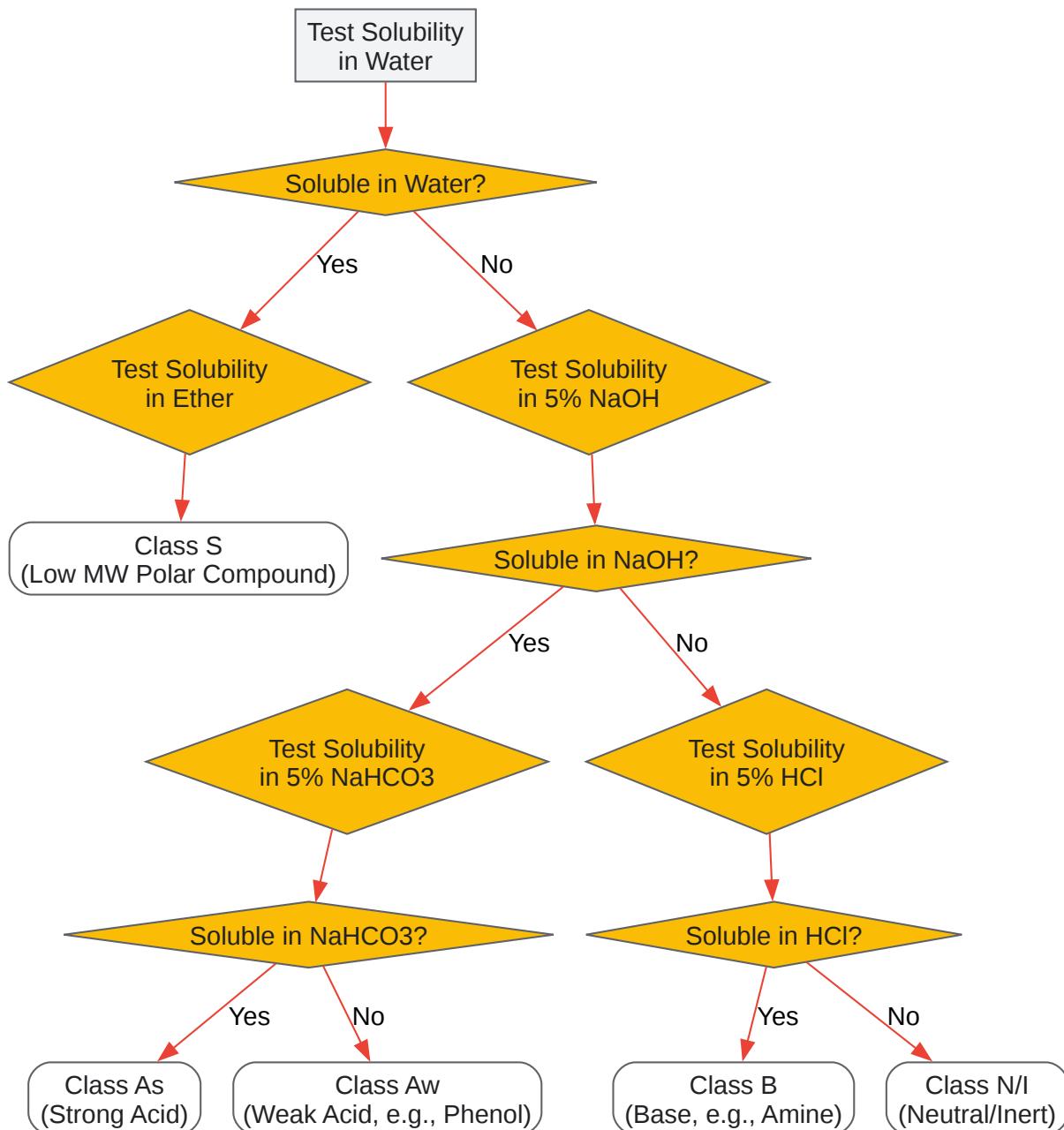
Boiling Point Determination

For compounds that are liquid at or near room temperature, or for solids that can be melted without decomposition, the boiling point is another key physical constant. It is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[14][15]

Methodology (Capillary Method):

- Sample Preparation: A small amount (a few milliliters) of the liquid compound is placed in a small test tube or fusion tube.[14][16]
- Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.[15][17] The test tube is then attached to a thermometer and heated in a suitable bath (e.g., Thiele tube).[18]
- Heating: The heating bath is warmed gently. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.[18]
- Observation and Recording: The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tip is approached. The heat source is then removed. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[15][18]

[Click to download full resolution via product page](#)


Workflow for Boiling Point Determination.

Solubility Determination

Understanding a compound's solubility is fundamental for purification techniques like crystallization and extraction.[\[19\]](#) The principle of "like dissolves like" is a useful guideline, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.

Methodology (Qualitative):

- Preparation: Place a small, measured amount of the solute (e.g., 25 mg of **2-Bromo-5-chlorophenol**) into a test tube.[\[20\]](#)
- Solvent Addition: Add a small volume (e.g., 0.75 mL) of the desired solvent (e.g., water, ethanol, 5% NaOH) in portions.[\[20\]](#)
- Mixing: After each addition, shake the test tube vigorously for a set period (e.g., 30-60 seconds).[\[19\]](#)[\[21\]](#)
- Observation: Observe whether the solid dissolves completely (soluble), partially (partially soluble), or not at all (insoluble).[\[19\]](#)
- Acid-Base Testing: For water-insoluble compounds, subsequent tests in aqueous acid (5% HCl) and base (5% NaOH, 5% NaHCO₃) can reveal the presence of acidic or basic functional groups.[\[20\]](#)[\[22\]](#) For example, a phenol like **2-Bromo-5-chlorophenol** is expected to be insoluble in water but soluble in 5% NaOH due to the formation of a polar sodium phenoxide salt.

[Click to download full resolution via product page](#)

Logical Flow for Solubility Classification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. srinichem.com [srinichem.com]
- 2. chembk.com [chembk.com]
- 3. 2-Bromo-5-chlorophenol | C6H4BrClO | CID 13284272 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. ruifuchem.com [ruifuchem.com]
- 5. 2-Bromo-5-chlorophenol | CAS#:13659-23-9 | Chemsoc [chemsoc.com]
- 6. 2-Bromo-4-chlorophenol(695-96-5) 1H NMR spectrum [chemicalbook.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. 4-Bromo-2-chlorophenol(3964-56-5) 1H NMR spectrum [chemicalbook.com]
- 9. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. byjus.com [byjus.com]
- 13. pennwest.edu [pennwest.edu]
- 14. cdn.juniata.edu [cdn.juniata.edu]
- 15. Video: Boiling Points - Concept [jove.com]
- 16. Determination of Boiling Point of Organic Compounds - GeeksforGeeks
[geeksforgeeks.org]
- 17. byjus.com [byjus.com]
- 18. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 19. chem.ws [chem.ws]
- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 21. saltise.ca [saltise.ca]

- 22. scribd.com [scribd.com]
- To cite this document: BenchChem. [physical properties of 2-Bromo-5-chloropheno]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b087913#physical-properties-of-2-bromo-5-chloropheno]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com